Cangrelor tetrasodium acts by reversibly binding to the P2Y12 receptor on the surface of platelets. [, ] This receptor is a target for adenosine diphosphate (ADP), a potent platelet activator. [, ] By blocking the P2Y12 receptor, cangrelor tetrasodium prevents ADP-induced platelet activation and aggregation, effectively inhibiting thrombus formation. [, ] Its rapid onset and offset are attributed to its direct intravenous administration and its rapid metabolism by dephosphorylation. [, ] This reversible binding allows for quick restoration of platelet function upon discontinuation of the drug, making it a valuable tool in research requiring precise control over platelet activity. []
Cangrelor tetrasodium is extensively studied in cardiovascular research, particularly in acute coronary syndrome models. [] Its rapid and reversible platelet inhibition makes it suitable for investigating the role of platelet activation in myocardial ischemia-reperfusion injury. [] Researchers use cangrelor tetrasodium to explore its potential as a bridging therapy during percutaneous coronary intervention (PCI) in animal models and clinical trials. [, , , , , , ]
The rapid onset and offset of cangrelor tetrasodium are particularly beneficial in cerebrovascular research, where rapid platelet inhibition is crucial during procedures like neuroendovascular stenting. [, , , , , , ] It is investigated as a potential alternative to oral antiplatelet agents in acute stroke interventions and aneurysm treatments. [, , , , , , ] Research focuses on evaluating its safety and efficacy in preventing thromboembolic complications in these settings. [, , , , , , ]
The predictability and measurability of cangrelor tetrasodium make it a valuable tool in platelet function testing. [, ] Its rapid onset allows for the assessment of platelet reactivity in real-time, providing valuable insights into platelet function under various experimental conditions. [, ] Researchers utilize cangrelor tetrasodium to determine optimal antiplatelet therapy regimens and assess individual patient responses to P2Y12 inhibition. [, ]
The specific mechanism of action of cangrelor tetrasodium makes it useful in drug interaction studies. [] By evaluating its effects in combination with other antiplatelet agents, researchers gain insights into potential synergistic or antagonistic interactions. [] This information is critical for optimizing antithrombotic therapies and understanding the complex interplay between different platelet inhibitors. []
Research should focus on developing personalized antiplatelet therapy regimens using cangrelor tetrasodium. [] This involves identifying genetic or clinical factors that influence individual responses to cangrelor tetrasodium, enabling tailored dosing strategies and minimizing adverse events. []
Exploring the potential of cangrelor tetrasodium in other areas involving platelet activation, such as cancer metastasis and inflammatory diseases, is crucial. [] Understanding its role in these diverse conditions could lead to novel therapeutic approaches. []
Further research should aim to refine cangrelor tetrasodium dosing regimens for specific clinical and research applications. [, ] This includes investigating different bolus and infusion strategies to achieve optimal platelet inhibition while minimizing bleeding risks in diverse patient populations. [, ]
Large-scale, head-to-head comparisons of cangrelor tetrasodium with other antiplatelet agents, such as glycoprotein IIb/IIIa inhibitors, are necessary. [, ] This research will provide valuable insights into the comparative effectiveness and safety of different antiplatelet strategies, guiding clinical decision-making and improving patient outcomes. [, ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6